![molecular formula C19H16N2O4 B2860148 N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 313405-96-8](/img/structure/B2860148.png)
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly known as APDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a derivative of pyrrolidin-1-yl-benzamide and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Anticancer Properties
One area of research focuses on compounds structurally related to N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which is an orally active histone deacetylase inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations in vitro, blocking cancer cell proliferation and inducing histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. It is orally bioavailable, has significant antitumor activity in vivo, and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Metabolism and Disposition Studies
Another study investigated the metabolism and catabolism of a novel antineoplastic (ID code JS-38), which, while not the exact compound, relates to the pharmacokinetics and metabolic pathways of structurally similar benzamide derivatives. This research provides insights into the acetylation and glucuronidation processes that form metabolic products with unique pharmacologic properties, such as accelerating bone-marrow cell formation (Zhang et al., 2011).
Synthesis and Antiprion Activity
Research on the synthesis of benzamide derivatives and their evaluation as antiprion agents is directly relevant. A new set of benzamide derivatives was synthesized, and their binding affinity for human PrP(C) and inhibition of its conversion into PrP(Sc) were determined in vitro. Moreover, the antiprion activity was assayed by inhibition of PrP(Sc) accumulation in scrapie-infected mouse neuroblastoma cells and scrapie mouse brain cells. The results indicated these benzamide derivatives as attractive lead compounds for the development of potential therapeutic agents against prion disease (Fiorino et al., 2012).
Molecular Docking and Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides provided valuable insights into the potential anticancer properties of related benzamide compounds. The synthesized compounds were evaluated against four cancer cell lines, showing moderate to excellent anticancer activity in comparison to etoposide, a reference drug (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)13-2-6-15(7-3-13)20-19(25)14-4-8-16(9-5-14)21-17(23)10-11-18(21)24/h2-9H,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZRDSFCXRHJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.